molecular formula C13H8ClF2NO B502986 2-chloro-N-(2,5-difluorophenyl)benzamide CAS No. 903302-26-1

2-chloro-N-(2,5-difluorophenyl)benzamide

Cat. No. B502986
M. Wt: 267.66g/mol
InChI Key: URRGACWHNQGAQX-UHFFFAOYSA-N
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Description

“2-chloro-N-(2,5-difluorophenyl)benzamide” is a chemical compound with the molecular formula C13H8ClF2NO . It is used for scientific research needs .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the compound “N-(2,3-difluorophenyl)-2-fluorobenzamide” was obtained at high yield (88%) from the condensation reaction of 2-fluorobenzoyl chloride with 2,3-difluoroaniline .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using single-crystal X-ray diffraction methods . For instance, in the structure of “N-(2,3-difluorophenyl)-2-fluorobenzamide”, both aromatic rings are effectively co-planar, with an interplanar angle of 0.5 (2)° .

Scientific Research Applications

Synthesis and Properties

  • A study focused on synthesizing acylthioureas, including derivatives of 2,5-difluorophenyl, and characterized them through spectroscopy. These compounds showed significant potential in antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Structural Analysis and Molecular Interactions

  • Research on a 2 × 6 isomer grid of N-(difluorophenyl)benzamides demonstrated the influence of fluorine substitution on molecular aggregation. It highlighted a unique 2,5-difluorobenzene effect responsible for shorter C–H⋯F contacts, emphasizing the role of fluorine in these interactions (Mocilac, Osman, & Gallagher, 2016).

Biological Activity and Potential Applications

  • A study investigating 5-chloro-2-hydroxy-N-[2-(arylamino)-1-alkyl-2-oxoethyl]benzamides, structurally related to 2-chloro-N-(2,5-difluorophenyl)benzamide, showcased biological activities comparable to standard drugs against various strains of mycobacterial, bacterial, and fungal strains. This research underscores the importance of such compounds in developing new antimicrobial agents (Imramovský et al., 2011).

Crystal Structure and Hydrogen Bond Analysis

  • The crystal structure of various chloro-benzamides, including those similar to 2-chloro-N-(2,5-difluorophenyl)benzamide, has been studied, revealing insights into intramolecular and intermolecular hydrogen bonding. These studies are crucial for understanding the physical and chemical properties of such compounds (Kawski, Kochel, Perevozkina, & Filarowski, 2006).

Synthesis of Derivatives and Antitubercular Activity

  • 2-Chloro-3-nitro-5-(trifluoromethyl)benzamide, a compound related to 2-chloro-N-(2,5-difluorophenyl)benzamide, has been used as a precursor for antitubercular benzothiazinones. This showcases the potential of these compounds in developing new antituberculosis drugs (Richter et al., 2021).

properties

IUPAC Name

2-chloro-N-(2,5-difluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF2NO/c14-10-4-2-1-3-9(10)13(18)17-12-7-8(15)5-6-11(12)16/h1-7H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRGACWHNQGAQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2,5-difluorophenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Sun, Y Xue, H Liu, S Mu, P Sun, Y Sun… - Journal of Medicinal …, 2023 - ACS Publications
Recent studies demonstrate that PLK4 has emerged as a therapeutic target for the treatment of multiple cancers owing to its indispensable role in cell division. Herein, starting from …
Number of citations: 3 pubs.acs.org

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